molecular formula C10H7BrN2O2 B11854141 12-Bromo-4-oxa-1,8-diazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraen-3-one

12-Bromo-4-oxa-1,8-diazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraen-3-one

Cat. No.: B11854141
M. Wt: 267.08 g/mol
InChI Key: CGIGHLRUGQLBTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-1H-pyrano[3’,4’:4,5]imidazo[1,2-a]pyridin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a bromine atom and a fused pyrano-imidazo-pyridine ring system. The presence of these structural features imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1H-pyrano[3’,4’:4,5]imidazo[1,2-a]pyridin-4(3H)-one typically involves multi-step reactions that include the formation of the imidazo-pyridine core followed by the introduction of the bromine atom and the pyrano ring. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions, such as the use of strong acids or bases, and elevated temperatures to facilitate ring closure and bromination.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1H-pyrano[3’,4’:4,5]imidazo[1,2-a]pyridin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced analogs with hydrogenated bonds.

    Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

7-Bromo-1H-pyrano[3’,4’:4,5]imidazo[1,2-a]pyridin-4(3H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-1H-pyrano[3’,4’:4,5]imidazo[1,2-a]pyridin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-1H-pyrazolo[4,3-c]pyridine
  • Imidazo[1,2-a]pyrimidine derivatives
  • Pyrano[2,3-d]thiazole derivatives

Uniqueness

7-Bromo-1H-pyrano[3’,4’:4,5]imidazo[1,2-a]pyridin-4(3H)-one is unique due to its fused ring system and the presence of a bromine atom, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C10H7BrN2O2

Molecular Weight

267.08 g/mol

IUPAC Name

12-bromo-4-oxa-1,8-diazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraen-3-one

InChI

InChI=1S/C10H7BrN2O2/c11-6-1-2-8-12-7-3-4-15-10(14)9(7)13(8)5-6/h1-2,5H,3-4H2

InChI Key

CGIGHLRUGQLBTH-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C2=C1N=C3N2C=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.